Telotristato
Descripción general
Descripción
Se utiliza principalmente para disminuir la producción de serotonina en el tracto gastrointestinal sin afectar la producción de serotonina en el sistema nervioso central . El telotristat etilo es un profármaco, lo que significa que se convierte en su forma activa, telotristat, en el cuerpo . Se comercializa bajo la marca Xermelo y se utiliza en combinación con la terapia análoga de la somatostatina para el tratamiento de la diarrea del síndrome carcinoide .
Aplicaciones Científicas De Investigación
El telotristat etilo tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se utiliza como un compuesto modelo para estudiar la inhibición de la triptófano hidroxilasa y la síntesis de serotonina . En biología, se utiliza para investigar el papel de la serotonina en varios procesos fisiológicos y enfermedades . En medicina, el telotristat etilo se utiliza para tratar la diarrea del síndrome carcinoide, una condición causada por la sobreproducción de serotonina por tumores neuroendocrinos . También se ha estudiado su potencial para prevenir la cardiopatía carcinoide y otras complicaciones mediadas por la serotonina .
Mecanismo De Acción
El telotristat etilo ejerce sus efectos inhibiendo la triptófano hidroxilasa-1 (TPH-1), la enzima limitante de la velocidad en la síntesis de serotonina . Al unirse al sitio activo de TPH-1, el telotristat etilo evita la conversión del triptófano en 5-hidroxitriptófano, lo que reduce la producción de serotonina . Esta reducción en los niveles de serotonina alivia los síntomas de la diarrea del síndrome carcinoide y otras afecciones mediadas por la serotonina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del telotristat etilo implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones del grupo funcional para introducir los sustituyentes deseados . El paso final implica la esterificación del grupo ácido carboxílico para formar el éster etílico, que es la forma de profármaco .
Métodos de producción industrial: La producción industrial del telotristat etilo sigue una ruta sintética similar, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final . El proceso está diseñado para ser rentable y escalable para satisfacer las demandas del mercado farmacéutico.
Análisis De Reacciones Químicas
Tipos de reacciones: El telotristat etilo experimenta varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la reducción . La hidrólisis del grupo éster etílico convierte el telotristat etilo en su forma activa, telotristat . Las reacciones de oxidación y reducción pueden modificar los grupos funcionales de la molécula, afectando su actividad y estabilidad .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación del telotristat etilo incluyen ácidos y bases para la hidrólisis y la esterificación, agentes oxidantes para reacciones de oxidación y agentes reductores para reacciones de reducción . Las reacciones se llevan a cabo normalmente en condiciones controladas para garantizar que se obtenga el producto deseado con alta pureza y rendimiento .
Productos principales formados: El principal producto formado a partir de la hidrólisis del telotristat etilo es el telotristat, la forma activa del fármaco . Otros productos formados a partir de reacciones de oxidación y reducción dependen de los reactivos y las condiciones específicas utilizadas, pero generalmente implican modificaciones en los grupos funcionales de la molécula .
Comparación Con Compuestos Similares
Compuestos similares: Los compuestos similares al telotristat etilo incluyen otros inhibidores de la triptófano hidroxilasa e inhibidores de la síntesis de serotonina . Ejemplos incluyen la p-clorofenilalanina y el 5-hidroxitriptófano .
Singularidad: El telotristat etilo es único en su capacidad de inhibir selectivamente TPH-1 sin afectar TPH-2, la enzima responsable de la síntesis de serotonina en el sistema nervioso central . Esta selectividad permite que el telotristat etilo reduzca los niveles de serotonina en el tracto gastrointestinal sin causar efectos secundarios en el sistema nervioso central . Además, el telotristat etilo es el primer agente oral aprobado para el tratamiento de la diarrea del síndrome carcinoide, lo que lo convierte en una valiosa adición a las opciones terapéuticas para esta afección .
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGDOBQAWBXRA-PGRDOPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145805 | |
Record name | Telotristat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033805-28-5 | |
Record name | Telotristat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telotristat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telotristat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELOTRISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381V4FCV2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Telotristat ethyl is an oral prodrug that is rapidly converted to its active metabolite, telotristat. Telotristat functions as an inhibitor of tryptophan hydroxylase (TPH), specifically the isoform TPH1, which is the rate-limiting enzyme in the biosynthesis of serotonin [, , , ].
A: By inhibiting TPH1, telotristat effectively reduces the peripheral production of serotonin. This effect is particularly pronounced in the intestines, where TPH1 is highly expressed in enterochromaffin cells [, , ].
A: The primary downstream effect of reduced serotonin is a decrease in intestinal motility, which is the basis for telotristat's therapeutic benefit in treating carcinoid syndrome diarrhea [, , ]. Additionally, reduced serotonin levels have been shown to have potential antitumor effects and may enhance the efficacy of immune checkpoint blockade therapy in preclinical models [, ].
ANone: Unfortunately, the provided scientific articles do not contain information on the molecular formula, weight, or spectroscopic data for telotristat ethyl.
ANone: The provided research articles do not provide information regarding the material compatibility or stability of telotristat ethyl under various conditions.
ANone: Telotristat ethyl itself is not a catalyst. Its active metabolite, telotristat, functions as an enzyme inhibitor.
ANone: The provided scientific research papers do not provide detailed information on the computational chemistry, modeling, simulations, calculations, or QSAR models related to telotristat.
ANone: The provided research papers do not delve into the specific SAR studies of telotristat ethyl.
ANone: While the research papers confirm that telotristat ethyl is an oral prodrug, they do not provide specific details on its stability under various conditions or formulation strategies employed to improve its stability, solubility, or bioavailability.
ANone: The provided research papers focus on the scientific and clinical aspects of telotristat ethyl and do not discuss SHE (Safety, Health, and Environment) regulations.
A: Telotristat is specifically designed not to cross the blood-brain barrier, limiting its effects to the periphery and reducing the risk of central nervous system side effects [, ].
A: Telotristat's rapid absorption and conversion to its active metabolite, coupled with its ability to significantly reduce urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels, a biomarker for serotonin, are key factors contributing to its efficacy in alleviating carcinoid syndrome diarrhea [, , , ].
A: Researchers have utilized both 2D and 3D cell culture models, including human pancreatic NET cell lines BON-1/QGP-1, to investigate the impact of telotristat on serotonin production, cell proliferation, and the expression of relevant receptors [, ].
A: In vitro studies have consistently shown that telotristat effectively reduces serotonin production in a dose-dependent manner without affecting NET cell proliferation [, ].
A: While the research papers mention the use of mouse models to study serotonin-secreting neuroendocrine neoplasms, the provided excerpts lack detailed information about the specific in vivo models used to evaluate telotristat's efficacy in treating carcinoid syndrome [, ].
A: Several phase II and III clinical trials, including TELESTAR, TELECAST, and TELEPATH, have demonstrated that telotristat ethyl, administered at doses of 250 mg or 500 mg three times daily, effectively reduces bowel movement frequency and urinary 5-HIAA levels in patients with carcinoid syndrome, particularly in those with inadequate symptom control with somatostatin analogs [, , , , , , , ].
A: While telotristat's primary indication is for symptom control in carcinoid syndrome, one retrospective study (TELEACE) suggested potential tumor size reductions in patients receiving telotristat ethyl in real-world clinical practice []. Further research is necessary to confirm these findings and fully understand telotristat's impact on tumor growth.
ANone: The provided research papers do not offer information about specific resistance mechanisms to telotristat ethyl or its relation to cross-resistance with other compounds or drug classes.
A: While the provided research papers mention adverse events observed in clinical trials, including gastrointestinal symptoms, liver function test abnormalities, and potential mood disturbances, they do not provide a comprehensive overview of telotristat ethyl's toxicology and safety profile [, , ].
ANone: The provided research papers focus on the use of oral telotristat ethyl and do not explore alternative drug delivery strategies or targeting approaches.
A: Urinary 5-HIAA levels are routinely monitored as a biomarker of serotonin production and treatment response to telotristat ethyl. Reductions in u5-HIAA levels generally correlate with improvements in carcinoid syndrome symptoms, particularly diarrhea [, , ].
A: Yes, research is ongoing to identify additional biomarkers that could potentially predict telotristat ethyl efficacy or aid in monitoring treatment response. For instance, some studies have explored the potential of serum N-terminal pro B-type natriuretic peptide (NT-proBNP) levels as a biomarker for carcinoid heart disease, a serious complication of carcinoid syndrome, and its potential modulation by telotristat []. Additionally, neutrophil-eosinophil ratio (NER) and chromogranin A (CGA) are being investigated as potential biomarkers to assess disease patterns and response to telotristat in combination with peptide receptor radionuclide therapy (PRRT) [].
ANone: The research papers mention the measurement of urinary 5-HIAA and serotonin levels but do not provide specific details about the analytical methods and techniques used to characterize, quantify, and monitor telotristat ethyl.
ANone: The provided research papers do not discuss the environmental impact or degradation of telotristat ethyl.
ANone: The research papers do not provide details on the dissolution rate or solubility of telotristat ethyl in various media.
ANone: The research papers do not discuss the validation of analytical methods used in the studies.
ANone: The provided research papers do not contain information on quality control and assurance measures for telotristat ethyl.
ANone: The provided research papers do not discuss the immunogenicity of telotristat ethyl or its potential to induce immunological responses.
ANone: The research papers do not provide information on interactions between telotristat ethyl and drug transporters.
ANone: The research papers do not discuss the potential of telotristat ethyl to induce or inhibit drug-metabolizing enzymes.
ANone: The research papers do not provide information about the biocompatibility or biodegradability of telotristat ethyl.
A: Research is ongoing to explore additional therapeutic options for carcinoid syndrome diarrhea. Some potential avenues include novel SSAs with different receptor affinities, such as pasireotide, peptide receptor radionuclide therapy (PRRT), and targeted therapies aimed at inhibiting specific molecular pathways involved in tumor growth and hormone secretion [, , ].
ANone: The research papers do not provide information about recycling or waste management strategies related to telotristat ethyl.
ANone: The provided research papers do not specifically discuss the research infrastructure and resources used in the studies.
A: The understanding of serotonin's critical role in the pathogenesis of carcinoid syndrome diarrhea, coupled with the limitations of existing therapies, such as SSAs, spurred the search for novel agents that could effectively target serotonin synthesis. Telotristat ethyl emerged from these efforts as a potent and selective TPH1 inhibitor, paving the way for its development and eventual approval for the treatment of carcinoid syndrome diarrhea [, , ].
A: The research papers highlight the importance of cross-disciplinary collaboration, particularly between oncology and endocrinology, in advancing the understanding and treatment of carcinoid syndrome [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.